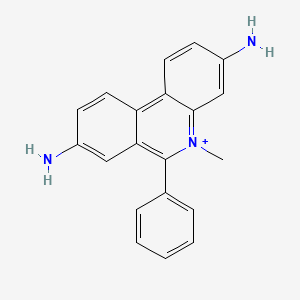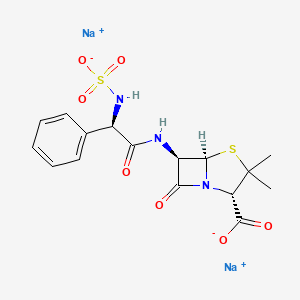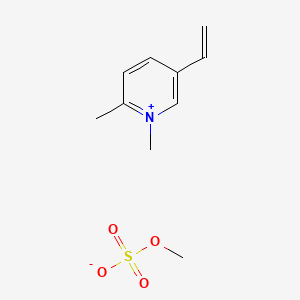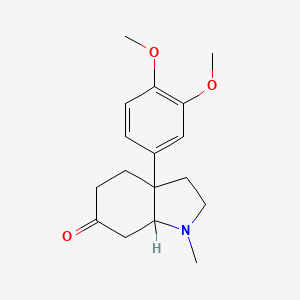
3,8-Diamino-5-methyl-6-phenyl-phenanthridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Diamino-5-methyl-6-phenyl-phenanthridinium is an organic compound known for its applications in various scientific fields. It is also referred to as dimidium bromide when in its bromide salt form. This compound is recognized for its fluorescent properties, making it useful in biochemical and analytical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5-methyl-6-phenyl-phenanthridinium typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes, followed by cyclization and subsequent functional group modifications to introduce the amino and methyl groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques, ensuring high purity and yield. The process may include the use of catalysts and controlled reaction conditions to optimize the production efficiency .
化学反応の分析
Types of Reactions
3,8-Diamino-5-methyl-6-phenyl-phenanthridinium undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenyl groups, potentially forming quinones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include various substituted phenanthridinium derivatives, which can be further utilized in different applications .
科学的研究の応用
3,8-Diamino-5-methyl-6-phenyl-phenanthridinium has a wide range of applications:
作用機序
The compound exerts its effects primarily through intercalation into DNA. This intercalation disrupts the DNA structure, which can be utilized in various biochemical assays. The fluorescence enhancement mechanism is attributed to the suppression of hydrogen bonding with water and the restriction of phenyl ring rotation .
類似化合物との比較
Similar Compounds
- 3,8-Diamino-5-methyl-6-phenyl-phenanthridinium bromide (dimidium bromide)
- 3,8-Bisdimethylamino-5-methyl-6-phenylphenanthridinium
- 5-Methyl-6-phenylphenanthridinium
- 5-Methylphenanthridinium
Uniqueness
This compound is unique due to its specific intercalating properties and fluorescence enhancement in the presence of DNA and other substrates. This makes it particularly valuable in biochemical and analytical applications .
特性
CAS番号 |
20566-69-2 |
|---|---|
分子式 |
C20H18N3+ |
分子量 |
300.4 g/mol |
IUPAC名 |
5-methyl-6-phenylphenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C20H17N3/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13/h2-12,22H,21H2,1H3/p+1 |
InChIキー |
MRYUEHRAIMRPNB-UHFFFAOYSA-O |
SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N |
正規SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N |
Key on ui other cas no. |
52671-18-8 |
関連するCAS |
518-67-2 (bromide) 52671-18-8 (chloride) |
同義語 |
dimidium dimidium bromide dimidium chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1213434.png)





